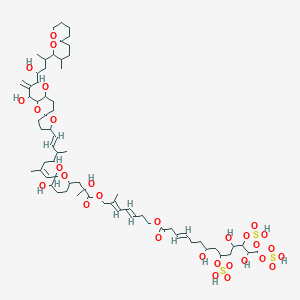

Dinophysistoxin 4

Description

Properties

CAS No. |

162795-98-4 |

|---|---|

Molecular Formula |

C66H104O30S3 |

Molecular Weight |

1473.7 g/mol |

IUPAC Name |

[(3E,5E)-7-[2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoyl]oxy-6-methylhepta-3,5-dienyl] (E)-7,11,13-trihydroxy-9,12,14-trisulfooxytetradec-3-enoate |

InChI |

InChI=1S/C66H104O30S3/c1-40(16-10-9-14-30-85-56(72)18-12-8-11-17-46(67)34-49(95-98(79,80)81)35-51(69)60(96-99(82,83)84)52(70)39-88-97(76,77)78)38-86-62(74)63(7,75)37-48-21-22-55(71)66(91-48)36-41(2)32-54(92-66)42(3)19-20-47-24-28-65(90-47)29-25-53-61(94-65)57(73)45(6)59(89-53)50(68)33-44(5)58-43(4)23-27-64(93-58)26-13-15-31-87-64/h8-10,12,16,19-20,36,42-44,46-55,57-61,67-71,73,75H,6,11,13-15,17-18,21-35,37-39H2,1-5,7H3,(H,76,77,78)(H,79,80,81)(H,82,83,84)/b10-9+,12-8+,20-19+,40-16+ |

InChI Key |

HGVSCTOLRDBUGU-YATGJHGASA-N |

SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O |

Isomeric SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC/C(=C/C=C/CCOC(=O)C/C=C/CCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)/C)O)O)C)O)O |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O |

Synonyms |

dinophysistoxin 4 dinophysistoxin-4 DTX-4 toxin |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dinophysistoxin 4

Elucidation of Precursor Incorporation and Polyketide Synthase (PKS) Pathways

The backbone of Dinophysistoxin 4 is assembled through a polyketide synthesis pathway, a common mechanism for the production of complex natural products in various organisms. nih.govresearchgate.net This process involves the sequential condensation of simple carboxylic acid units.

Role of Acetate (B1210297) and Glycolate Precursors in this compound Synthesis

Stable isotope labeling studies have been instrumental in deciphering the building blocks of DTX-4. These experiments have demonstrated that the carbon skeleton of DTX-4 is primarily derived from two precursor molecules: acetate and glycolate. rsc.orgmdpi.com Glycolate serves as the starter unit for the synthesis, followed by the consecutive addition of acetate units to elongate the polyketide chain. nih.govmdpi.com The oxygen atoms within the DTX-4 structure have also been traced back to these precursors, confirming their direct incorporation. rsc.org

Identification and Characterization of PKS Genes in Producing Organisms

The enzymes responsible for polyketide synthesis are known as polyketide synthases (PKSs). nih.govwikipedia.org In dinoflagellates, these are typically large, multi-domain Type I PKSs. nih.govnih.gov Research has focused on identifying and characterizing the PKS genes in toxin-producing organisms like Prorocentrum lima. researchgate.netresearchgate.net Transcriptomic analyses have revealed numerous unigenes encoding PKS domains. researchgate.net Specifically, studies have identified transcripts for both multi-domain Type I PKSs and hybrid non-ribosomal peptide synthetase (NRPS)/PKS enzymes. researchgate.netmdpi.com The expression of these PKS genes has been shown to be upregulated under certain conditions, such as phosphorus limitation, which correlates with increased toxin production. researchgate.net However, definitively linking specific PKS genes to the biosynthesis of DTX-4 remains a challenge due to the complex genetics of dinoflagellates. nih.govmdpi.com

Enzymatic Transformations and Intermediates in this compound Metabolism

Once synthesized, this compound can undergo further enzymatic modifications, leading to the formation of other toxic compounds.

Two-Stage Hydrolysis of this compound to Okadaic Acid (OA) via OA Diol-Ester Intermediate

Following cell lysis of the producing dinoflagellate, DTX-4 is subject to a two-stage enzymatic hydrolysis. dfo-mpo.gc.ca The initial step involves the conversion of DTX-4 into an intermediate compound known as okadaic acid (OA) diol-ester. dfo-mpo.gc.caresearchgate.net This intermediate is then further hydrolyzed to yield okadaic acid (OA). dfo-mpo.gc.cafao.org This sequential hydrolysis is mediated by esterases released from the dinoflagellate cells. dfo-mpo.gc.caifremer.fr

Table 1: Hydrolysis of this compound

| Starting Compound | Intermediate | Final Product |

| This compound (DTX-4) | Okadaic Acid (OA) Diol-Ester | Okadaic Acid (OA) |

Investigation of the Biological Significance of the Ester Intermediate

The OA diol-ester intermediate is not merely a transitional molecule; it possesses biological significance. It is a lipophilic, uncharged molecule, which allows it to readily penetrate cell membranes. dfo-mpo.gc.cacanada.ca This property is crucial as it may facilitate the transfer and uptake of the toxin within the marine food web. dfo-mpo.gc.cacanada.ca Once inside a target organism or cell, the diol-ester can be hydrolyzed to the more active toxin, okadaic acid. dfo-mpo.gc.ca This suggests that the sequential hydrolysis of DTX-4 through this lipophilic intermediate could be a mechanism for chemical defense directed at predators. dfo-mpo.gc.ca Although the diol-ester itself has shown some toxicity, the free acid form (OA) is generally considered more potent. fao.orgmdpi.com

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is a regulated process influenced by both genetic and environmental factors. The expression of the PKS genes involved in its biosynthesis is not constitutive. mdpi.comfrontiersin.org For instance, light has been suggested to play a role in triggering the transcription of the genes for the hybrid NRPS/PKS enzymes. mdpi.commdpi.com Furthermore, nutrient availability, particularly phosphate (B84403) levels, has been shown to impact toxin production, with phosphate depletion leading to an upregulation of PKS gene expression and consequently, increased toxin synthesis. mdpi.comresearchgate.netfrontiersin.org The high expression of certain proteins, such as the peridinin-chlorophyll a-binding protein (PCP), is thought to encourage DSP toxin production by increasing the supply of precursor molecules like acetate and glycolate. mdpi.comnih.gov

Transcriptomic and Proteomic Approaches to Biosynthetic Gene Expression

Investigating the molecular mechanisms of DSP toxin biosynthesis has proven challenging due to the complexity of the pathways and the massive genomes of dinoflagellates nih.gov. Traditional methods like precursor incorporation studies, while providing some insights, are not sufficient to fully unravel these pathways mdpi.comresearchgate.net. Consequently, researchers have turned to "omics" technologies, particularly proteomics and transcriptomics, to gain a more comprehensive understanding by examining functional gene products and gene expression under different conditions nih.govmdpi.com.

Proteomic studies have been employed to compare protein expression profiles between toxic and non-toxic strains of dinoflagellates or between cultures grown under varying environmental conditions known to influence toxin production mdpi.comresearchgate.net. One such study on the dinoflagellate Prorocentrum hoffmannianum utilized two-dimensional gel electrophoresis (2-DE) to compare the proteomes of a highly toxic strain (CCMP2804) and a non-toxic strain (CCMP683). mdpi.comnih.gov. This comparative analysis revealed a number of differentially expressed proteins, providing clues to the molecular machinery associated with toxin production mdpi.com. For instance, under normal conditions, 41 differential protein spots were observed, with most being upregulated in the toxic strain mdpi.com.

Transcriptomic analyses, which study the complete set of RNA transcripts, have been crucial in identifying potential genes involved in the synthesis of DSP toxins. Studies on Prorocentrum lima and Prorocentrum arenarium have used RNA sequencing to identify numerous genes encoding PKS and fatty acid synthases (FASs), both of which are central to polyketide synthesis kab.ac.ugnih.govnih.gov. In one analysis of P. lima, researchers identified 210 unigenes for single-domain PKS, 15 for multi-domain PKS, and 5 for hybrid non-ribosomal peptide synthetase (NRPS)/PKS systems nih.govresearchgate.net. These transcriptomic approaches are vital for building a library of candidate genes that may be responsible for the biosynthesis of polyketides like DTX-4 kab.ac.ugresearchgate.net.

Table 1: Summary of Omics-Based Research Findings on DSP Toxin Biosynthesis

| Technology | Organism Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Proteomics (2-DE) | Prorocentrum hoffmannianum | Identified 41 differential protein spots between toxic and non-toxic strains under normal conditions. | mdpi.com |

| Proteomics (2-DE) | Prorocentrum hoffmannianum | Identified 33 differential protein spots under phosphate depletion. | mdpi.com |

| Transcriptomics | Prorocentrum lima | Identified 210 single-domain PKS unigenes, 15 multi-domain PKS transcripts, and 5 hybrid NRPS/PKS transcripts. | nih.govresearchgate.net |

| Transcriptomics | Prorocentrum arenarium & P. lima | Predicted 96 PKS genes and 91 FAS genes potentially involved in DTX synthesis. | kab.ac.ugnih.gov |

Upregulation of Peridinin-Chlorophyll a-Binding Protein and NRPS/PKS Gene Transcription in Toxin Production

Proteomic analysis of the DSP toxin-producing dinoflagellate Prorocentrum hoffmannianum revealed that nearly 60% of the upregulated protein spots in the toxic strain were isoforms of the peridinin-chlorophyll a-binding protein (PCP) mdpi.comnih.gov. PCP is a crucial light-harvesting protein in dinoflagellates, responsible for absorbing light and transferring the energy to chlorophyll (B73375) a for photosynthesis mdpi.comwikipedia.org. The significant upregulation of PCP in the toxic strain suggests a link between its expression and toxin production mdpi.comresearchgate.net.

Several mechanisms have been proposed to explain how high PCP expression could encourage the synthesis of DSP toxins, including DTX-4. One hypothesis is that enhanced light-harvesting by PCP increases the production of raw materials, such as acetate and glycolate, which are known precursors for the biosynthesis of okadaic acid and the side chains of other dinophysistoxins mdpi.com. Another postulated mechanism is that PCP may be involved in triggering the transcription of the genes responsible for toxin synthesis, specifically the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes mdpi.comresearchgate.netnih.gov. This is supported by the fact that light is an essential factor for DSP toxin production mdpi.comresearchgate.net. The energy captured by PCP is transferred to chlorophyll a and potentially to other machinery that converts light energy into signals for gene transcription mdpi.com.

The biosynthesis of polyketides like DTX-4 is dependent on the expression of PKS genes, and in some cases, hybrid NRPS/PKS genes mdpi.comnih.gov. The involvement of an NRPS module is suggested by the incorporation of an intact glycine (B1666218) molecule in the side-chain of the related compound DTX-5b mdpi.comnih.gov. It is postulated that light, captured by proteins like PCP, triggers the transcription of these hybrid NRPS/PKS genes, which are thought to be located in the chloroplasts mdpi.comresearchgate.net. Following synthesis, there is evidence for a light-mediated mechanism for the transport of DTX-4 from the chloroplasts to the vacuoles mdpi.comresearchgate.net. Furthermore, transcriptomic studies have shown that under conditions that increase toxin production, such as phosphorus limitation, the expression of specific PKS genes is upregulated nih.govresearchgate.net. This correlation between environmental cues, gene expression, and toxin levels reinforces the central role of PKS and NRPS/PKS gene transcription in the biosynthesis of DTX-4.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 53477817 |

| Okadaic Acid | 446523 |

| Dinophysistoxin-1 (B117357) | 6434839 |

| Dinophysistoxin-5a | 11440051 |

| Dinophysistoxin-5b | Not available |

| Peridinin | 5289155 |

| Glycolate | 727 |

| Acetate | 176 |

Producer Organisms and Ecophysiological Factors Influencing Dinophysistoxin 4 Production

Identification and Characterization of Dinoflagellate Producers

Dinophysistoxin 4, a member of the diarrhetic shellfish poisoning (DSP) toxin group, is produced by certain species of dinoflagellates, primarily within the genera Prorocentrum and Dinophysis. fao.org These microorganisms are a natural component of marine phytoplankton.

The benthic dinoflagellate Prorocentrum lima is a known producer of a range of DSP toxins, including this compound. fao.org Research has identified that the toxin profile of P. lima can include okadaic acid (OA), dinophysistoxin-1 (B117357) (DTX-1), and DTX-4. fao.org Studies have shown that not all strains of P. lima produce the same suite of toxins, with some strains confirmed to produce DTX-4 and its diol esters. nih.gov The production of these toxins can vary significantly between different geographical isolates of the same species. researchgate.net

Prorocentrum maculosum is another species within the genus that has been associated with the production of DSP toxins. fao.org While research has confirmed its ability to produce various toxins, the specific and consistent production of this compound across all strains is an area of ongoing investigation.

Toxin Profile of Selected Prorocentrum Species

| Species | Known DSP Toxins Produced | Reference |

|---|---|---|

| Prorocentrum lima | Okadaic Acid (OA), Dinophysistoxin-1 (DTX-1), Dinophysistoxin-4 (DTX-4), OA diol esters | fao.orgnih.gov |

Species within the genus Dinophysis are significant contributors to the global occurrence of DSP events. ifremer.fr While they are well-documented producers of okadaic acid and dinophysistoxin-1, their specific role in the production of this compound is less clearly defined in the available research. The toxin profiles of Dinophysis species are known to be highly variable, depending on the specific species and even the geographic strain. researchgate.net This variability makes it challenging to attribute this compound production to the entire genus without specific analysis of individual species and strains.

Environmental Parameters Affecting Intracellular this compound Content

The synthesis of Dinophysistoxins, including what can be inferred for this compound, is not constant and is significantly influenced by a range of environmental factors. frontiersin.org The cellular content of these toxins is often a result of complex interactions between these parameters. dfo-mpo.gc.ca

Light is a critical factor in the production of DSP toxins by dinoflagellates like Prorocentrum lima. frontiersin.org Research has shown that DSP toxin synthesis in P. lima is restricted to the light period and is linked to the cell division cycle. fao.org Specifically for this compound, its synthesis has been reported to initiate in the G1 phase of the cell cycle, which corresponds to the "morning" of the photoperiod. fao.org This suggests a direct link between light availability and the initiation of DTX-4 production. The total amount of DSP toxins per cell, including OA, OA C8-diol-ester, DTX-1, and DTX-4, has been observed to increase when a culture of P. lima is exposed to light following a period of darkness. frontiersin.org While light is essential, excessive light intensity can lead to photoinhibition, which may, in turn, affect toxin production, although specific studies on the upper light thresholds for DTX-4 synthesis are limited. researchgate.net

Temperature and salinity are key environmental variables that regulate the growth and toxin production of dinoflagellates. researchgate.net Studies on Prorocentrum species have shown that stressful temperatures, either above or below the optimal range for growth, can lead to an increase in the production of DSP toxins like OA and DTX-1. frontiersin.org For instance, in Prorocentrum lima, temperatures significantly different from the optimal growth temperature have been shown to increase cellular toxin levels. mdpi.com While direct experimental data on the specific response of this compound to varying temperature is scarce, the general trend for related toxins suggests that temperature stress could be a factor in its production.

Salinity also plays a role in the physiology and toxin production of Prorocentrum. frontiersin.org Some studies on Prorocentrum lima have indicated that cellular phycotoxin content can increase with rising salinity. frontiersin.org Conversely, other studies on different Prorocentrum species have reported an inverse relationship between salinity and the production of okadaic acid. frontiersin.org The specific impact of salinity on this compound production remains an area for further investigation.

Nutrient availability is a well-documented driver of toxin production in Prorocentrum species. researchgate.net Limitation of key nutrients such as nitrogen and phosphorus often leads to an increase in the cellular content of DSP toxins. frontiersin.orgresearchgate.net This is thought to be a survival strategy under unfavorable conditions. frontiersin.org

Specifically for nitrogen, a deficiency has been shown to increase the levels of DSP toxins in Prorocentrum. nih.gov The source of nitrogen also matters; for example, nitrate (B79036) has been found to support higher okadaic acid production in P. lima compared to ammonium. frontiersin.org

Phosphorus limitation has also been strongly linked to increased toxin production. nih.gov Recent studies suggest that phosphorus availability may be a more critical driver for the biosynthesis of diarrhetic shellfish toxins than nitrogen, potentially by modulating ATP levels which directly regulate toxin synthesis. nih.gov The presence of certain organic compounds, such as glycerophosphate, has been shown to enhance both growth and the cellular toxin level of okadaic acid in Prorocentrum. nih.gov While these findings primarily relate to okadaic acid and dinophysistoxin-1, they provide a strong indication that the availability and form of nutrients are likely to be significant factors in the regulation of this compound production as well.

Cellular Dynamics of this compound Production and Accumulation

The synthesis and accumulation of this compound (DTX4) within producer organisms are not static processes. Instead, they are intricate cellular activities tightly regulated and linked to fundamental biological cycles and the spatial organization of the cell.

Research on the benthic dinoflagellate Prorocentrum lima has revealed a distinct connection between the cell division cycle and the production of diarrhetic shellfish poisoning (DSP) toxins. canada.ca The synthesis of these toxins is not uniform throughout the cell cycle but is instead phased, with different toxins being produced at different stages. fao.org

The cell cycle in eukaryotes is typically divided into four main phases: G1 (first gap phase), S (synthesis phase, where DNA is replicated), G2 (second gap phase), and M (mitosis, or cell division). nih.govmontgomerycollege.edu In Prorocentrum lima, toxin production is largely restricted to the light period of a light-dark cycle and is coupled with these cell cycle events. canada.ca

Specifically for this compound, its synthesis begins in the G1 phase of the cell cycle and extends into the S phase. canada.cafao.org This timing is distinct from other toxins like okadaic acid (OA) and dinophysistoxin-1 (DTX1), whose production occurs later, during the S and G2 phases. canada.cafao.org This phased production suggests a differential regulation of the biosynthetic pathways for these related compounds. No toxin production has been observed during cytokinesis (the final stage of cell division), which for P. lima occurs early in the dark period. canada.cafao.org

Studies on another DSP-producing dinoflagellate, Dinophysis acuminata, also show a clear link between the cell cycle and toxin content for okadaic acid, dinophysistoxin-1, and pectenotoxin-2. nih.govnih.gov In this species, toxin content generally increases during the G1 and S phases and decreases during the M phase. nih.govnih.gov

The following table summarizes the timing of DSP toxin synthesis in relation to the cell cycle phases in Prorocentrum lima.

| Cell Cycle Phase | Associated Toxin Synthesis in Prorocentrum lima |

| G1 Phase | Initiation of this compound (DTX4) synthesis. canada.cafao.org |

| S Phase | Continuation of DTX4 synthesis; initiation of Okadaic Acid (OA) and Dinophysistoxin-1 (DTX1) synthesis. canada.cafao.org |

| G2 Phase | Production of OA and DTX1. canada.cafao.org |

| M Phase (Cytokinesis) | No measured toxin production. canada.cafao.org |

The subcellular location of this compound and the mechanisms of its transport are key to understanding its accumulation and role within the cell. Chloroplasts are plastids that conduct photosynthesis, while vacuoles are membrane-bound organelles involved in storage, waste disposal, and maintaining cell structure. libretexts.org

Immunolabeling studies have provided evidence for the localization of DSP toxins. Research suggests that this compound is transported from the chloroplasts to the vacuoles through a mechanism that is mediated by light. researchgate.net This is supported by observations from immunolabeling that show DSP toxins located in both chloroplasts and vacuoles, particularly concentrated at the periphery of the cell. researchgate.net Further research has focused specifically on the transport of DTX4 from chloroplasts to vacuoles. dntb.gov.ua In some dinoflagellates, micrographs have identified the presence of both chloroplasts and food vacuoles within the cell structure. nih.gov The transport of substances between cellular compartments can occur through various means, including vesicular traffic and transvacuolar strands, which are channels that can contain organelles and cross the large central vacuole. uvigo.es Autophagy is another fundamental process by which cells can degrade and recycle components, including the transport of entire organelles like chloroplasts to the vacuole for degradation. nih.gov

Studies focusing on okadaic acid and its derivatives in Prorocentrum lima have shown that these toxins can be sequestered in vacuolar structures located at the periphery of the cytoplasm. researchgate.net This compartmentalization may serve to protect the cell from the toxin's own activity by keeping it away from sensitive targets in other parts of the cell. researchgate.net

Analytical Methodologies for Dinophysistoxin 4 Detection and Structural Elucidation

Advanced Chromatographic and Mass Spectrometric Techniques

Advanced chromatographic and mass spectrometric techniques are fundamental for the sensitive detection and accurate quantification of Dinophysistoxin 4 in various matrices. These methods are crucial for monitoring programs and research studies.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification and Identification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the analysis of DTX4 and its analogs. scirp.orgnih.gov This method offers high selectivity and sensitivity, making it suitable for regulatory monitoring and complex sample analysis. scirp.orgfood.gov.uk The use of a triple quadrupole mass spectrometer allows for selective reaction monitoring (SRM), which enhances the specificity of detection by monitoring specific precursor-to-product ion transitions. nih.govchrom-china.com

Method development often involves optimizing the chromatographic separation and the mass spectrometric conditions to achieve the desired performance characteristics. food.gov.uknih.gov For instance, different column chemistries, such as C18, and mobile phase compositions are evaluated to ensure good separation of DTX4 from other co-extracting compounds. nih.gov The validation of these methods typically includes assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the reliability of the results. food.gov.ukbohrium.com

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI LC-MS) for Detection and Identification

Electrospray ionization (ESI) is a soft ionization technique commonly interfaced with liquid chromatography (LC) for the analysis of thermally labile and high molecular weight compounds like DTX4. nih.gov ESI LC-MS is instrumental in the detection and identification of okadaic acid and its derivatives. nih.govscirp.org This technique generates intact molecular ions or adducts, which are then analyzed by the mass spectrometer, providing valuable information on the molecular weight of the toxin. mdpi.com

In the negative ion mode of ESI, DTX4 and related compounds typically form deprotonated molecules [M-H]⁻. nih.gov Further fragmentation of these ions in the mass spectrometer (MS/MS) yields characteristic product ions that can be used for unambiguous identification. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the elemental composition of the detected toxins. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of novel and known compounds, including the complex polyether structure of this compound. mdpi.comawi.de

Correlational Spectroscopy (COSY, HMBC) in Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and stereochemistry of complex molecules like this compound. researchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. emerypharma.commnstate.edu This information is vital for tracing out the proton spin systems within the molecule, helping to connect adjacent fragments of the carbon skeleton. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). emerypharma.comblogspot.com This is particularly useful for connecting different spin systems separated by quaternary carbons or heteroatoms and for assigning the positions of functional groups. mdpi.com For example, HMBC correlations were instrumental in confirming the ester linkage in diol derivatives of okadaic acid and dinophysistoxin-1 (B117357). mdpi.com

Together, these correlational spectroscopy techniques, often complemented by other 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy), allow for the complete assignment of the proton and carbon signals and the determination of the relative stereochemistry of the molecule. mdpi.comarkat-usa.orgresearchgate.net

Development and Validation of Research-Grade Analytical Methods

The development of reliable analytical methods is a prerequisite for the accurate detection and quantification of this compound. This process involves several key stages, from initial method design to comprehensive validation, ensuring the methods are fit for their intended research purpose. scholarsresearchlibrary.com

The validation of these analytical procedures is performed according to internationally recognized guidelines to demonstrate their suitability. europa.eu Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. food.gov.uk

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. food.gov.uknih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Accuracy/Recovery: The closeness of the test results obtained by the method to the true value. food.gov.uk

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. food.gov.uk

Optimization of Extraction and Purification Procedures for Dinophysistoxin-4

The extraction and purification of Dinophysistoxin-4 are complicated by its chemical nature. DTX-4 is the primary diarrhetic shellfish poisoning (DSP) toxin produced by the dinoflagellate Prorocentrum lima (formerly known as Exuviaella lima). It is a water-soluble compound that rapidly hydrolyzes to a more lipophilic okadaic acid (OA) diol-ester when the producing cells are ruptured, for instance, during ingestion by a predator or during laboratory extraction procedures. canada.ca Consequently, analytical methods must be optimized to efficiently extract the parent DTX-4 or its more stable hydrolysis product, the OA diol-ester.

Initial extraction of DSP toxins from shellfish tissue often involves the use of polar solvents. A common method employs an acetone (B3395972) extraction, which can be followed by liquid-liquid partitioning steps with solvents like dichloromethane (B109758) or ethyl acetate (B1210297) to remove interfering compounds. europa.eu For the broader class of lipophilic marine toxins, which includes the hydrolysis products of DTX-4, methanol (B129727) is also a frequently used extraction solvent.

Solid-phase extraction (SPE) is a critical step for sample cleanup and concentration of the target analytes prior to instrumental analysis. mdpi.com The optimization of SPE procedures involves evaluating various factors to maximize the recovery of the toxins. nih.gov For related toxins like dinophysistoxin-1 and okadaic acid, studies have shown that using a silica (B1680970) SPE column with specific washing and elution solvents is effective. For example, an optimized procedure might involve washing the column with a hexane-dichloromethane mixture followed by dichloromethane, and then eluting the toxins with a chloroform-methanol mixture. nih.gov The choice of solvents and their volumes must be carefully selected to ensure high recovery rates for the analytes of interest. mdpi.comnih.gov

Given that the OA diol-ester derived from DTX-4 is a lipophilic, uncharged intermediate, these cleanup strategies are directly applicable. canada.ca The goal of the optimization process is to develop a stable and feasible procedure that yields a high rate of recovery for the active components, ensuring that the final extract is sufficiently clean for sensitive instrumental analysis. nih.govbvsalud.org

Sensitivity and Selectivity Considerations in Dinophysistoxin-4 Analysis

High sensitivity and selectivity are paramount in analytical methods for DTX-4 and its analogs to ensure accurate quantification and to protect public health. scirp.org The choice of analytical technique and the optimization of its parameters directly influence these considerations. europa.eu

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of lipophilic marine toxins due to its superior sensitivity and selectivity over older methods like the mouse bioassay or high-performance liquid chromatography with fluorescence detection (HPLC-FLD). scirp.orgresearchgate.net LC-MS/MS does not require the derivatization of toxins, simplifying sample preparation and avoiding potential losses of the analyte. scirp.orgresearchgate.net

Sensitivity , often defined by the limit of detection (LOD) and limit of quantification (LOQ), is a measure of the lowest concentration of an analyte that can be reliably detected and quantified. For related dinophysistoxins, LC-MS/MS methods have demonstrated very low detection limits. For instance, a method for okadaic acid and DTX-1 in shellfish reported an LOQ of 0.02 mg/kg. scirp.org Another highly sensitive method for a range of lipophilic toxins in seawater, using dispersive liquid-liquid microextraction coupled with LC-MS/MS, achieved detection limits as low as 0.2 to 5.7 ng/L. mdpi.com These levels of sensitivity are crucial for detecting trace amounts of toxins in environmental and food samples.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in a complex sample matrix. The high selectivity of LC-MS/MS is achieved through the use of specific detection modes, such as multiple-reaction monitoring (MRM). scirp.org In MRM, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for a particular toxin. The detection and identification are then based on both the compound's retention time in the chromatography system and its unique mass fragmentation pattern, which provides a high degree of confidence in the identification. scirp.org This specificity is essential to avoid false positives that can occur with less selective methods, especially when analyzing complex matrices like shellfish tissue. nih.gov

While HPLC with fluorescence detection (HPLC-FLD) can also be used, it requires a pre-column derivatization step to make the non-fluorescent toxins visible to the detector. nih.govnih.gov Although sensitive, the selectivity of HPLC-FLD can be lower than LC-MS/MS, and the derivatization process can introduce variability. researchgate.netnih.gov Therefore, LC-MS/MS is generally considered the reference method for the sensitive, rapid, and accurate determination of diarrhetic shellfish poisons, including the hydrolysis products of DTX-4. scirp.orgnih.gov

Ecological Toxicology and Biological Effects of Dinophysistoxin 4 in Non Human Organisms

Ecological Implications of Dinophysistoxin 4 Presence in Marine Environments

Impact on Planktonic Community Structure and Dynamics

The introduction of Dinophysistoxin-4 into the marine environment can initiate a cascade of toxic effects that influence the structure and dynamics of planktonic communities. mdpi.com Although DTX-4 itself is water-soluble, it rapidly hydrolyzes in seawater to form an intermediate, okadaic acid (OA) diol-ester. canada.ca This hydrolysis occurs whether the toxin is liberated through excretion or through cell disruption, for instance, when the producing alga is ingested by a predator. canada.ca The OA diol-ester is the dominant form of the toxin that other planktonic organisms are likely to encounter. canada.ca

This initial hydrolysis product, OA diol-ester, can be further metabolized. Research has shown that the diatom Thalassiosira weissflogii oxidatively metabolizes the OA diol-ester into a more water-soluble product and also into okadaic acid (OA), a potent inhibitor of protein phosphatases. canada.cawikipedia.org The transformation of DTX-4 into these more lipophilic and biologically active intermediates allows the toxin to be transferred through the food web, potentially affecting the abundance and composition of plankton. mdpi.comcanada.ca

Transformation and Impact of Dinophysistoxin-4 in Planktonic Systems

| Compound | Key Characteristic | Transformation Product(s) | Impact on Plankton Community |

|---|---|---|---|

| Dinophysistoxin-4 (DTX-4) | Water-soluble precursor produced by Prorocentrum lima. canada.cafao.org | Okadaic acid diol-ester. canada.ca | Initiates the toxic pathway upon release. canada.ca |

| Okadaic acid diol-ester | Lipophilic intermediate; primary form encountered by other organisms. canada.cadfo-mpo.gc.ca | Okadaic acid (OA) and other oxidative products. canada.ca | Toxic to diatoms; can readily enter cells, facilitating toxin transfer. canada.cadfo-mpo.gc.ca |

| Okadaic acid (OA) | Potent protein phosphatase inhibitor; the primary active toxin. dfo-mpo.gc.cawikipedia.org | - | Inhibits growth of competing phytoplankton; can be toxic to grazers, altering food web dynamics. mdpi.comdfo-mpo.gc.ca |

Role of this compound in Algal Allelopathy and Inter-species Interactions

Allelopathy, the chemical inhibition of one organism by another, is a key mechanism in phytoplankton competition, and Dinophysistoxin-4 plays a sophisticated role in this process for its producer, Prorocentrum lima. dfo-mpo.gc.caresearchgate.net While the parent compound DTX-4 is largely inactive, its hydrolysis products are toxic to competing microalgae, demonstrating a clear allelopathic function. dfo-mpo.gc.ca

Studies have investigated the comparative toxicity of DTX-4 and its derivatives on the diatom Thalassiosira weissflogii. dfo-mpo.gc.caawi.de These experiments revealed that the intermediate hydrolysis product, OA diol-ester, exhibits toxicity comparable to that of okadaic acid itself. dfo-mpo.gc.ca This finding is significant because it contradicts the earlier notion that only the free-acid forms of DSP toxins were biologically active. dfo-mpo.gc.ca The diatom T. weissflogii was found to metabolize the diol-ester, indicating that this compound can enter the cells of competing algae and exert its toxic effects. canada.ca

The proposed mechanism for this allelopathic interaction is a form of chemical defense directed at competitors and predators. dfo-mpo.gc.ca The process can be summarized as follows:

Prorocentrum lima stores the toxin in the water-soluble, inactive form of DTX-4. dfo-mpo.gc.ca

Upon release, DTX-4 is rapidly hydrolyzed to the more lipophilic OA diol-ester. canada.ca

This lipophilic intermediate can easily penetrate the cell membranes of nearby competing phytoplankton. dfo-mpo.gc.ca

Once inside the target cell, the diol-ester is further hydrolyzed, releasing the potent toxin okadaic acid (OA), which inhibits essential cellular processes like protein phosphatase activity, thereby inhibiting growth or killing the competitor. canada.cadfo-mpo.gc.cawikipedia.org

This multi-step activation pathway represents an effective competitive strategy, allowing P. lima to inhibit the growth of other phytoplankton in its vicinity and potentially influencing the formation and dominance of harmful algal blooms. dfo-mpo.gc.cafrontiersin.org

Allelopathic Mechanism of Dinophysistoxin-4

| Step | Compound Form | Location | Function |

|---|---|---|---|

| 1. Storage | Dinophysistoxin-4 (DTX-4) | Inside Prorocentrum lima cell | Inactive, water-soluble precursor. dfo-mpo.gc.ca |

| 2. Release & Hydrolysis | Okadaic acid diol-ester | Extracellular (seawater) | Lipophilic intermediate that can cross cell membranes. canada.cadfo-mpo.gc.ca |

| 3. Uptake | Okadaic acid diol-ester | Enters target competitor cell | Toxin delivery to the competitor. dfo-mpo.gc.ca |

| 4. Activation | Okadaic acid (OA) | Inside target competitor cell | Active toxin inhibits cell growth and function. canada.cadfo-mpo.gc.ca |

Future Research Directions and Challenges in Dinophysistoxin 4 Studies

Comprehensive Elucidation of Remaining Biosynthetic Pathways

A significant challenge in the study of Dinophysistoxin 4 and related polyether toxins is the incomplete understanding of their biosynthesis. The genetic and enzymatic machinery responsible for producing these complex molecules in dinoflagellates remains largely uncharacterized.

Future research must focus on identifying and characterizing the polyketide synthase (PKS) genes and enzymes that are presumed to form the carbon backbone of the molecule. The biosynthesis of other marine toxins, such as saxitoxin, involves complex gene clusters and PKS-like enzymes, suggesting a similar mechanism may be at play for dinophysistoxins. nih.govnoaa.gov Unraveling these pathways is complicated by the extraordinarily complex genomes of dinoflagellates. Key research objectives include:

Gene Cluster Identification: Locating and sequencing the complete gene clusters responsible for the synthesis of the DTX4 backbone and its subsequent modifications.

Enzymatic Function: Characterizing the specific roles of the enzymes involved, including the PKS modules and tailoring enzymes (e.g., oxidases, transferases) that create the final DTX4 structure.

Precursor Molecules: Identifying the initial building blocks and intermediate compounds in the synthetic process to assemble a complete pathway map.

Successfully elucidating these pathways will not only provide fundamental biological insights but could also enable the development of genetic markers for identifying toxigenic Dinophysis strains.

Advanced Omics Technologies (Genomics, Metabolomics) in Understanding Toxin Production

The application of "omics" technologies offers a powerful, systems-biology approach to understanding the factors that regulate the production of this compound. nih.gov These high-throughput methods can provide a holistic view of the molecular processes within the toxin-producing dinoflagellates. nih.govresearchgate.net

Genomics: While challenging, whole-genome sequencing of toxigenic Dinophysis species is essential for identifying the genes related to toxin synthesis, as discussed above. Comparative genomics between toxic and non-toxic strains could rapidly pinpoint candidate genes.

Transcriptomics: This technology analyzes the expression levels of genes under different environmental conditions. It can reveal which genes are "turned on" or "turned off" in response to stimuli like changes in nutrient levels, light, or temperature, thereby linking environmental cues to the activation of toxin production pathways. mdpi.com

Proteomics: By studying the entire set of proteins, proteomics can identify the actual enzymatic machinery present when toxins are being produced, confirming the functional output of the genes identified through genomics and transcriptomics. mdpi.com

Metabolomics: This approach focuses on identifying and quantifying the small-molecule metabolites within an organism. Metabolomics can help uncover the precursor molecules and metabolic shifts associated with DTX4 synthesis, providing a direct chemical snapshot of the toxin production process. nih.gov

Integrating these different omics datasets is a key future challenge. A multi-omics approach will be critical for building a comprehensive model of how genetic potential is translated into actual toxin production in response to environmental triggers. nih.gov

| Omics Technology | Application in this compound Research | Key Research Goal |

| Genomics | Sequencing and analysis of the complete genetic material of Dinophysis species. | Identify the gene clusters responsible for DTX4 biosynthesis. |

| Transcriptomics | Measuring gene expression (RNA transcripts) under various conditions. | Understand how environmental factors regulate the activity of toxin-related genes. |

| Proteomics | Studying the entire complement of proteins in the organism. | Identify the specific enzymes and other proteins directly involved in toxin synthesis. |

| Metabolomics | Analyzing the complete set of small-molecule metabolites. | Map the metabolic pathways and identify precursor molecules for DTX4. |

Development of Predictive Models for Toxin Bloom Dynamics and Environmental Influences

Harmful algal blooms (HABs) involving toxin-producing Dinophysis species pose a significant threat to marine ecosystems and aquaculture. mdpi.com A major goal for future research is the development of robust predictive models that can provide early warnings of toxic events. nih.govnih.gov

Current modeling efforts often focus on predicting the occurrence of the algal bloom itself, but not necessarily the presence or concentration of the toxins, which can vary significantly. nih.gov Future models must integrate complex biological and environmental data to achieve higher accuracy.

Key areas for development include:

Integration of Environmental Data: Models need to incorporate a wide range of variables known to influence Dinophysis growth, such as water temperature, salinity, nutrient concentrations (nitrogen, phosphorus), and light availability. mdpi.com

Machine Learning and AI: Advanced computational techniques like Random Forest algorithms, Neural Networks, and Long Short-Term Memory (LSTM) models are showing promise in predicting HABs by identifying complex, non-linear relationships in large datasets. nih.govmdpi.commdpi.com

Biological Data Integration: The next generation of models should incorporate biological data, such as information from the omics studies mentioned above. For example, data on the expression of toxin-synthesis genes could serve as a powerful predictor of a bloom's toxicity.

The ultimate challenge is to create operational forecasting systems that can be used by coastal managers and the aquaculture industry to mitigate the impacts of blooms containing this compound and other related toxins. researchgate.net

| Modeling Approach | Description | Application to DTX4 Blooms |

| Statistical Models | Uses statistical relationships (e.g., logistic regression) between environmental factors and bloom occurrence. | Establishes baseline correlations between nutrients/temperature and Dinophysis presence. researchgate.net |

| Machine Learning | Algorithms (e.g., Random Forest, SVMs) that learn from historical data to classify and predict bloom events. | Improves prediction accuracy by handling complex, non-linear interactions between variables. mdpi.com |

| Deep Learning | Advanced neural networks (e.g., LSTM) particularly suited for time-series data. | Forecasts bloom dynamics over time by recognizing temporal patterns in environmental data. mdpi.com |

| Integrated Models | Combines physical oceanographic models with biological and chemical data. | Simulates how ocean currents and environmental conditions might transport and foster a toxic bloom. |

Refinement of Ecotoxicological Assessments in Diverse Marine Biota

While the impact of dinophysistoxins on shellfish is well-documented due to human consumption risks, their broader effects on the marine ecosystem are less understood. mdpi.com Future research must refine and expand ecotoxicological assessments to understand the impact of this compound on a more diverse range of marine organisms.

Current knowledge suggests that these toxins can have negative effects on various forms of marine life, including fish and zooplankton, causing everything from behavioral changes to mortality. nih.govresearchgate.net However, significant knowledge gaps remain.

Priorities for future ecotoxicological research include:

Trophic Transfer Studies: Investigating how DTX4 accumulates and is transferred through the marine food web, from primary consumers like zooplankton to higher-level organisms such as fish, marine mammals, and seabirds.

Sub-lethal Effects: Assessing the non-lethal impacts of toxin exposure, such as reduced growth, impaired reproduction, and increased susceptibility to disease in various marine species.

Impacts on Keystone Species: Focusing on the effects on ecologically important organisms, such as the microcrustacean Artemia franciscana, which serves as a model for marine zooplankton. nih.govunits.it Studies have shown that related toxins like DTX-1 and DTX-2 can increase mortality and induce oxidative stress in these organisms. nih.gov

Comparative Toxicology: Systematically comparing the toxicity of different dinophysistoxins, including DTX4, across a standardized set of marine species to better understand their relative ecological risk.

Q & A

Q. What chromatographic methods are currently used to detect Dinophysistoxin 4 in marine samples, and how are they validated?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for DTX4 detection due to its sensitivity and specificity. Methods typically involve solid-phase extraction (SPE) for toxin enrichment, followed by LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Validation requires calibration with certified reference materials, spike-recovery experiments (80–120% recovery), and interlaboratory comparisons to ensure reproducibility . For field samples, matrix effects (e.g., salt interference) must be mitigated using internal standards like deuterated DTX4 analogs.

Q. What biochemical assays are employed to study DTX4's mechanism of action as a phosphatase inhibitor?

DTX4, like other okadaic acid analogs, inhibits protein phosphatases (PP1 and PP2A). Researchers use in vitro phosphatase activity assays with p-nitrophenyl phosphate (pNPP) as a substrate. Kinetic parameters (e.g., IC₅₀) are determined via dose-response curves. Cellular assays include Western blotting to monitor hyperphosphorylation of downstream targets (e.g., tau protein in neurotoxicity studies) and fluorescence-based probes (e.g., DiFMUP) for real-time activity measurements. Controls must include okadaic acid as a positive comparator .

Q. How are ecological monitoring strategies designed to assess DTX4-producing dinoflagellate blooms?

Sampling protocols involve vertical tows with plankton nets (20–200 µm mesh) at multiple depths, coupled with water column profiling (temperature, salinity, nutrients). Toxin quantification is paired with cell counts (Dinophysis spp.) using microscopy or qPCR targeting species-specific genes (e.g., rbcL). Spatial-temporal data are analyzed via generalized additive models (GAMs) to identify bloom triggers (e.g., upwelling events) .

Advanced Research Questions

Q. How can contradictory findings in DTX4 toxicity studies be resolved through experimental design?

Discrepancies often arise from variability in toxin purity, cell models, or exposure durations. To address this:

- Purity validation : Use NMR and HRMS to confirm DTX4 structural integrity (>95% purity) .

- Standardized models : Compare outcomes across multiple cell lines (e.g., Caco-2 for intestinal toxicity vs. SH-SY5Y for neurotoxicity) with controlled exposure times (6–48 hrs).

- Statistical rigor : Apply mixed-effects models to account for batch variability and use meta-analyses to synthesize historical data .

Q. What strategies optimize DTX4 synthesis for structural and functional studies?

Total synthesis of DTX4 is challenging due to its polyether ladder structure. Key steps include:

- Modular synthesis : Build fragments via Shiina macrolactonization and Julia–Kocienski olefination.

- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% formic acid).

- Characterization : Assign stereochemistry via NOESY NMR and compare optical rotation with natural isolates .

Q. What advanced techniques elucidate DTX4's interactions with biomolecular targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (KD) to phosphatases. For structural insights, cryo-EM or X-ray crystallography (with co-crystallized PP2A-DTX4 complexes) are employed. In silico docking (AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., PP2A catalytic subunit mutants) .

Q. How do researchers model the impact of climate change on DTX4 production in dinoflagellates?

Multivariate analysis integrates lab data (e.g., toxin yield under varying pCO₂ and temperature) with field observations. Predictive models use machine learning (random forests or neural networks) trained on historical bloom data and IPCC climate projections. In vitro experiments simulate future ocean conditions in chemostats, measuring DTX4 production via transcriptomics (e.g., polyketide synthase gene expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.